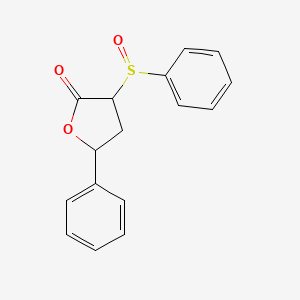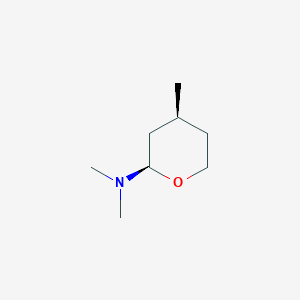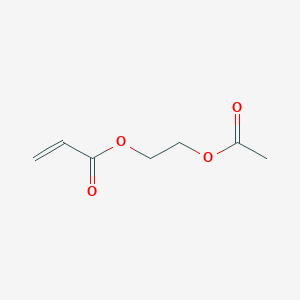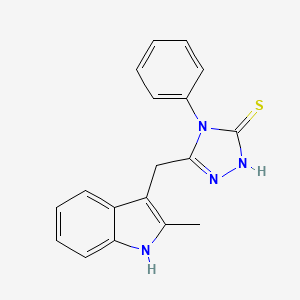![molecular formula C18H18N4O8S2 B14632059 3,3'-Disulfanediylbis[N-(2-hydroxyethyl)-6-nitrobenzamide] CAS No. 56766-20-2](/img/structure/B14632059.png)
3,3'-Disulfanediylbis[N-(2-hydroxyethyl)-6-nitrobenzamide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Disulfanediylbis[N-(2-hydroxyethyl)-6-nitrobenzamide] is a complex organic compound characterized by the presence of disulfide bonds, hydroxyethyl groups, and nitrobenzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Disulfanediylbis[N-(2-hydroxyethyl)-6-nitrobenzamide] typically involves the reaction of 6-nitrobenzamide derivatives with disulfide-containing reagents. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with careful monitoring of reaction parameters to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,3’-Disulfanediylbis[N-(2-hydroxyethyl)-6-nitrobenzamide] can undergo various chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfonic acids.
Reduction: The nitro groups can be reduced to amines.
Substitution: The hydroxyethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
3,3’-Disulfanediylbis[N-(2-hydroxyethyl)-6-nitrobenzamide] has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with thiol-containing proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 3,3’-Disulfanediylbis[N-(2-hydroxyethyl)-6-nitrobenzamide] involves its interaction with molecular targets such as thiol-containing proteins. The disulfide bonds can form covalent linkages with cysteine residues, altering the function of the target proteins. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,3’-Disulfanediylbis[N-(2-ethylhexyl)propanamide]
- 3,3’-Disulfanediylbis(propan-1-ol)
- 3,3’-Disulfanediyldi(1H-1,2,4-triazol-5-amine)
Uniqueness
3,3’-Disulfanediylbis[N-(2-hydroxyethyl)-6-nitrobenzamide] is unique due to its combination of disulfide bonds, hydroxyethyl groups, and nitrobenzamide moieties. This unique structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
CAS No. |
56766-20-2 |
|---|---|
Molecular Formula |
C18H18N4O8S2 |
Molecular Weight |
482.5 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-5-[[3-(2-hydroxyethylcarbamoyl)-4-nitrophenyl]disulfanyl]-2-nitrobenzamide |
InChI |
InChI=1S/C18H18N4O8S2/c23-7-5-19-17(25)13-9-11(1-3-15(13)21(27)28)31-32-12-2-4-16(22(29)30)14(10-12)18(26)20-6-8-24/h1-4,9-10,23-24H,5-8H2,(H,19,25)(H,20,26) |
InChI Key |
HVDKPORCMMAIRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1SSC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)NCCO)C(=O)NCCO)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butyl 4-[(dimethylcarbamothioyl)amino]benzoate](/img/structure/B14631983.png)

![3-{[Ethyl(phenyl)amino]methyl}benzene-1-sulfonamide](/img/structure/B14631994.png)
![acetic acid;[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14631997.png)
![Diazenediylbis[(4-ethylpiperazin-1-yl)methanone]](/img/structure/B14632007.png)
![1,3-Propanedione, 2-[bis(methylthio)methylene]-1,3-diphenyl-](/img/structure/B14632019.png)

![2-{2-[4-(2-Hydroxyphenyl)-4-methylcyclohexyl]propan-2-yl}phenol](/img/structure/B14632033.png)
![N-[2-(1-Methylcyclopropyl)ethylidene]hydroxylamine](/img/structure/B14632035.png)




![[4-(Dimethylamino)-3,5-dimethylphenyl] diethyl phosphate](/img/structure/B14632051.png)
